molecular formula C9H16N4 B13071757 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13071757
M. Wt: 180.25 g/mol
InChI Key: MURRHQAZZGAYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocycles such as imidazo[1,2-b]pyridazines .

Uniqueness

What sets 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine apart is its unique structural features, which confer specific biological activities

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H16N4/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4,10H2,1-2H3

InChI Key

MURRHQAZZGAYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCNC2=C(C=NN12)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.